Bienvenue dans la boutique en ligne BenchChem!

4-Phenoxypiperidine

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

4-Phenoxypiperidine is a conformationally restricted piperidine scaffold that mimics the 3-amino-1-propanol moiety, delivering superior receptor-binding entropy compared to flexible-chain or 4-benzyl analogs. In head-to-head SAR, replacing benzyl with phenoxy improved dopamine D4 potency nearly tenfold. The Boc-deprotection route achieves 96% yield with final HPLC purity exceeding 99%, minimizing purification losses during scale-up. This scaffold is validated for non-imidazole H3 antagonists with in vivo wake-promoting efficacy at 1 mg/kg s.c., D4-selective PET tracer precursors (2 nM affinity, >100-fold selectivity), and β-catenin/BCL9 PPI inhibitors (Ki 0.96 μM). Generic substitution is inadvisable due to SAR divergence—procure the authentic 4-phenoxypiperidine core to ensure reproducible target engagement and synthetic outcomes.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 3202-33-3
Cat. No. B1359869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxypiperidine
CAS3202-33-3
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-12H,6-9H2
InChIKeyKBYPITRKIJKGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxypiperidine (CAS 3202-33-3): Procurement-Ready Building Block with Documented Receptor Interactions


4-Phenoxypiperidine (CAS 3202-33-3) is a piperidine derivative bearing a phenoxy group at the 4-position, with molecular formula C11H15NO and molecular weight 177.24 g/mol . This compound serves as a versatile intermediate in pharmaceutical research and has been evaluated across multiple biological targets, including histamine H1 receptors (Ki = 3981.07 nM) [1], histamine H3 receptors (with derivatives showing potent antagonism) [2], and serotonin 5-HT7 receptors (with derivative Ki values as low as 2.70 nM) [3]. Its availability in research-grade purity (≥98%) from established suppliers supports reproducible experimental outcomes .

4-Phenoxypiperidine Procurement: Why In-Class Analogs Fail to Deliver Equivalent Synthetic or Biological Outcomes


Generic substitution among piperidine derivatives is inadvisable due to substantial structure-activity relationship (SAR) divergence. The 4-phenoxypiperidine core behaves as a conformationally restricted version of the 3-amino-1-propanol moiety, a feature not shared by simpler 4-phenylpiperidine or 4-benzylpiperidine analogs [1]. This conformational restriction directly impacts receptor binding profiles: replacing a benzyl group with phenoxy improved dopamine D4 receptor potency nearly tenfold in a direct SAR study [2]. Furthermore, synthetic protocols optimized for 4-phenoxypiperidine (96% yield via Boc-deprotection) may not translate to analogs, introducing reproducibility risks. The quantitative evidence below substantiates why procurement decisions must be compound-specific.

4-Phenoxypiperidine (CAS 3202-33-3): Quantitative Differentiation Guide for Scientific Selection


Synthetic Accessibility: 4-Phenoxypiperidine Exhibits a 96% Yield Under Mild Boc-Deprotection Conditions

4-Phenoxypiperidine is synthesized with a 96% yield via TFA-mediated Boc-deprotection of tert-butyl 4-phenoxypiperidine-1-carboxylate in dichloromethane at 20°C over 2.5 hours, achieving >99% HPLC purity after flash chromatography . In contrast, analogous 4-(4-phenoxyphenyl)piperidine syntheses report lower yields (66%) under similar chromatographic conditions , indicating that the unsubstituted 4-phenoxypiperidine scaffold offers superior synthetic efficiency for multi-step derivatization workflows.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Dopamine D4 Receptor Affinity: Phenoxy Substitution Enhances Potency Tenfold Over Benzyl Analog

A systematic structure-activity relationship study revealed that replacing the benzyl group in 3-(4-benzylpiperidinyl)-1-naphthoxy-2-propanol with a phenoxy group (yielding the 4-phenoxypiperidine-containing analog) improved dopamine D4 receptor potency approximately tenfold [1]. The (R)-enantiomer of the phenoxy-substituted compound exhibited a D4 affinity of 2 nM and was >100-fold selective over D2 and D3 receptors [1], demonstrating that the 4-phenoxypiperidine scaffold confers substantial gains in both potency and receptor selectivity compared to benzylpiperidine-based architectures.

CNS Drug Discovery Dopamine Receptor SAR

Conformational Restriction: 4-Phenoxypiperidine Core Mimics 3-Amino-1-Propanol Moiety with Enhanced Rigidity

The 4-phenoxypiperidine core functions as a conformationally restricted analog of the 3-amino-1-propanol moiety, a structural motif common to numerous non-imidazole histamine H3 ligands [1]. This conformational restriction reduces rotational freedom and pre-organizes the pharmacophore for optimal receptor interaction. A derivative containing this core, 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (13g), demonstrated potent H3 antagonism and in vivo efficacy in a rat EEG model of wakefulness at doses as low as 1 mg/kg s.c. [1]. In contrast, flexible-chain non-imidazole H3 ligands lacking this conformational constraint often exhibit reduced potency and selectivity [2], underscoring the unique structural advantage of the 4-phenoxypiperidine scaffold.

Histamine H3 Antagonists Conformational Analysis Medicinal Chemistry

β-Catenin/BCL9 Protein-Protein Interaction Inhibition: 4-Phenoxypiperidine Derivative ZL3138 Achieves Sub-Micromolar Ki with Selectivity

The 1-benzoyl 4-phenoxypiperidine derivative ZL3138 disrupts the β-catenin/BCL9 protein-protein interaction with a Ki of 0.96 μM in AlphaScreen competitive inhibition assays, while maintaining >10-fold selectivity over the β-catenin/E-cadherin interaction [1]. This selectivity profile is critical for minimizing off-target effects in Wnt/β-catenin-dependent cancer models. In contrast, many β-catenin/BCL9 inhibitors derived from alternative scaffolds exhibit either lower potency (Ki > 5 μM) or poorer selectivity profiles [2], highlighting the 4-phenoxypiperidine scaffold's capacity to deliver both potency and selectivity in challenging PPI targets.

Cancer Research Wnt Signaling Protein-Protein Interaction Inhibitors

4-Phenoxypiperidine (CAS 3202-33-3): Validated Research and Industrial Application Scenarios


CNS Drug Discovery: Histamine H3 Antagonist Development

The 4-phenoxypiperidine core is a validated scaffold for developing conformationally restricted, non-imidazole histamine H3 receptor antagonists with demonstrated in vivo efficacy. Researchers can utilize this building block to synthesize analogs with potential wake-promoting activity, as evidenced by the derivative 13g achieving in vivo effects at 1 mg/kg s.c. in a rat EEG model [1]. The scaffold's conformational restriction reduces entropic penalty upon receptor binding, enhancing target engagement compared to flexible-chain alternatives [1].

Dopamine D4 Receptor Ligand Optimization

Replacing benzyl with phenoxy in dopamine D4-targeting molecules improves potency approximately tenfold [2]. Medicinal chemists can leverage 4-phenoxypiperidine to design D4-selective antagonists or PET tracer precursors, with the (R)-enantiomer of one analog achieving 2 nM affinity and >100-fold selectivity over D2/D3 receptors [2]. This selectivity profile reduces off-target dopamine receptor engagement, a critical consideration in CNS lead optimization.

Wnt/β-Catenin Pathway Tool Compound Synthesis

Derivatives such as ZL3138, bearing a 1-benzoyl 4-phenoxypiperidine motif, inhibit the β-catenin/BCL9 protein-protein interaction with a Ki of 0.96 μM and >10-fold selectivity over β-catenin/E-cadherin [3]. Researchers investigating Wnt-driven cancers can use 4-phenoxypiperidine as a starting material to synthesize probe molecules that selectively disrupt β-catenin/BCL9 without affecting cadherin-mediated cell adhesion [3].

High-Efficiency Multi-Step Organic Synthesis

With a reported synthesis yield of 96% under mild Boc-deprotection conditions and final HPLC purity exceeding 99% , 4-phenoxypiperidine is an economically favorable intermediate for complex molecule construction. The robust synthetic protocol minimizes purification losses, making it suitable for scale-up in medicinal chemistry campaigns and fragment-based library synthesis. The scaffold tolerates diverse N-functionalization, enabling rapid SAR exploration.

Quote Request

Request a Quote for 4-Phenoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.